molecular formula C11H22O B13521617 4-(4-Methylcyclohexyl)butan-2-ol

4-(4-Methylcyclohexyl)butan-2-ol

Cat. No.: B13521617
M. Wt: 170.29 g/mol
InChI Key: LLXWSIGQLALHCB-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a cyclohexane ring substituted with a methyl group and a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common method involves the reaction of styrene with isopropanol at elevated temperatures to obtain 2-methyl-4-phenyl-2-butanol. This intermediate is then subjected to heterogeneously catalyzed hydrogenation over a catalyst suitable for ring hydrogenation of aromatics . Another method involves the conversion of 3-cyclohexylpropanoic acid to the acid chloride, which is then reacted with methyllithium to give this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride to form alkyl halides.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and alkyl halides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation reactions, leading to the formation of carbocations. These carbocations can then participate in various chemical reactions, influencing the compound’s overall reactivity and effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylcyclohexanemethanol
  • 4-Methylcyclohexylmethanol
  • 4-(4-Methylcyclohexyl)butan-2-one

Uniqueness

4-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structure, which combines a cyclohexane ring with a butanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-(4-methylcyclohexyl)butan-2-ol

InChI

InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3

InChI Key

LLXWSIGQLALHCB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)O

Origin of Product

United States

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